Cas no 2413904-03-5 (tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate)

tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- 2413904-03-5
- tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate
- EN300-26666191
- tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate
-
- インチ: 1S/C14H19IN4O3/c1-14(2,3)22-13(21)18(7-4-8-20)12-6-5-11-16-9-10(15)19(11)17-12/h5-6,9,20H,4,7-8H2,1-3H3
- InChIKey: WQPRZTYACQUZQO-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C2C=CC(=NN21)N(C(=O)OC(C)(C)C)CCCO
計算された属性
- せいみつぶんしりょう: 418.05019g/mol
- どういたいしつりょう: 418.05019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 80Ų
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666191-10.0g |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |
2413904-03-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
Enamine | EN300-26666191-0.1g |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |
2413904-03-5 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
Enamine | EN300-26666191-10g |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |
2413904-03-5 | 10g |
$4545.0 | 2023-09-12 | ||
Enamine | EN300-26666191-0.25g |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |
2413904-03-5 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
Enamine | EN300-26666191-0.5g |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |
2413904-03-5 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-26666191-5g |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |
2413904-03-5 | 5g |
$3065.0 | 2023-09-12 | ||
Enamine | EN300-26666191-2.5g |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |
2413904-03-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
Enamine | EN300-26666191-0.05g |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |
2413904-03-5 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
Enamine | EN300-26666191-1.0g |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |
2413904-03-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
Enamine | EN300-26666191-5.0g |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate |
2413904-03-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 |
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate 関連文献
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamateに関する追加情報
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate (CAS No. 2413904-03-5): An Overview of a Promising Compound in Medicinal Chemistry
tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate (CAS No. 2413904-03-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyridazines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the tert-butyl group and the hydroxypropyl substituent adds to its chemical stability and solubility, making it a promising candidate for further development in drug discovery.
The imidazo[1,2-b]pyridazine core is a key structural motif in this compound, which has been extensively studied for its pharmacological properties. Recent research has shown that compounds with this scaffold exhibit potent activity against various targets, such as kinases and G protein-coupled receptors (GPCRs). The 3-iodo substitution on the imidazo[1,2-b]pyridazine ring is particularly noteworthy, as it can enhance the compound's binding affinity and selectivity for specific receptors or enzymes. This modification can also influence the compound's metabolic stability and bioavailability, which are crucial factors in drug development.
In terms of its synthesis, tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate can be prepared through a multi-step process involving the reaction of an appropriate amine with a carbamoyl chloride or isocyanate. The synthesis typically involves the protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has significantly improved the efficiency and scalability of the production process.
One of the key areas of research involving this compound is its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease (IBD), are major health concerns worldwide. Preclinical studies have demonstrated that tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate exhibits significant anti-inflammatory activity by modulating key signaling pathways involved in inflammation. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models.
Another promising application of this compound is in the treatment of neurodegenerative diseases. Neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by progressive neuronal loss and cognitive decline. Research has indicated that tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate can protect neurons from oxidative stress and promote neurogenesis. These effects are attributed to its ability to activate neuroprotective signaling pathways and reduce neuroinflammation.
The pharmacokinetic properties of tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate have also been extensively studied. Preclinical data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound shows good oral bioavailability and a reasonable half-life, which are essential for its therapeutic efficacy. Additionally, it exhibits low toxicity in animal models, making it a safe candidate for further clinical evaluation.
In conclusion, tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo[1,2-b]pyridazin-6-yl}carbamate (CAS No. 2413904-03-5) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for drug development in areas such as inflammation and neurodegeneration. Ongoing research continues to explore its mechanisms of action and optimize its therapeutic potential, paving the way for future clinical trials and potential commercialization.
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